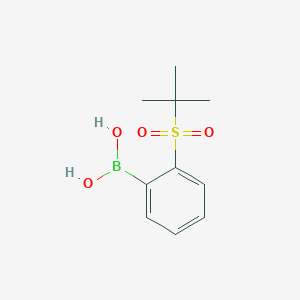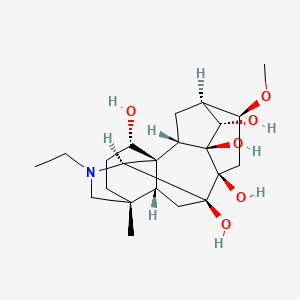
Tatsinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tatsinine is a natural product belonging to the quinoxaline class of compounds. It is widely used in medicine and drug research. This compound is a white crystalline solid with a bitter taste. It has low solubility and is mainly soluble in organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tatsinine typically involves chemical synthesis methods. One commonly used method starts with benzaldehyde as the starting material. Through a series of reaction steps such as hydrogenation and cyclization, this compound is finally obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques such as continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tatsinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Tatsinine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which Tatsinine exerts its effects involves interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Tatsinine can be compared with other quinoxaline derivatives, such as:
Quinoxaline: A parent compound with similar structural features.
2,3-Dimethylquinoxaline: A derivative with additional methyl groups.
6-Nitroquinoxaline: A derivative with a nitro group at the 6-position.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern and the presence of functional groups that confer distinct chemical and biological properties. Its low solubility and specific reactivity make it a valuable compound for various applications.
By understanding the properties, preparation methods, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various fields and develop new applications for this versatile compound.
Properties
Molecular Formula |
C22H35NO6 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(1R,2S,3S,4S,5R,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,4,8,9,16-pentol |
InChI |
InChI=1S/C22H35NO6/c1-4-23-10-18(2)6-5-15(24)21-13-7-11-12(29-3)8-20(27,22(13,28)16(11)25)19(26,17(21)23)9-14(18)21/h11-17,24-28H,4-10H2,1-3H3/t11-,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+,22-/m0/s1 |
InChI Key |
SAENAALZZONVML-BZUGHYTCSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@]([C@H]31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@]5([C@H]6O)O)OC)O)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6O)O)OC)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


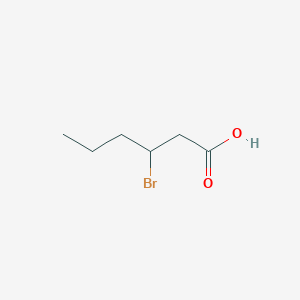
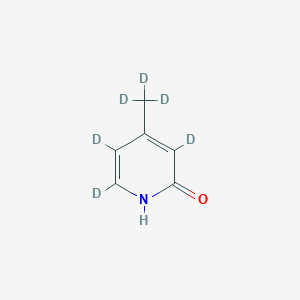
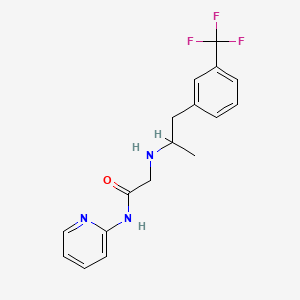
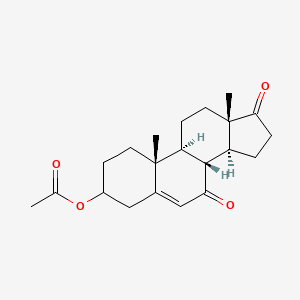

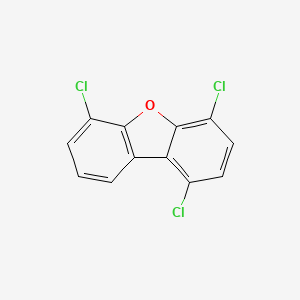
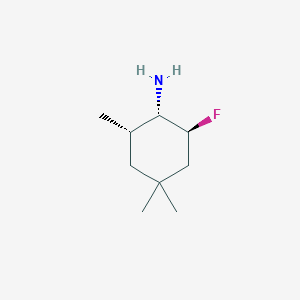
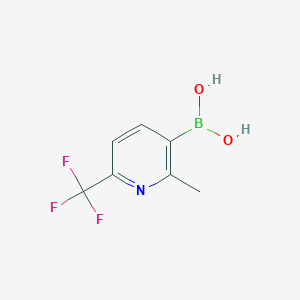

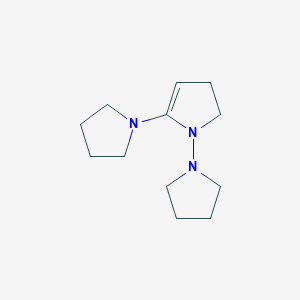
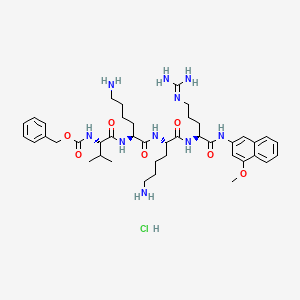
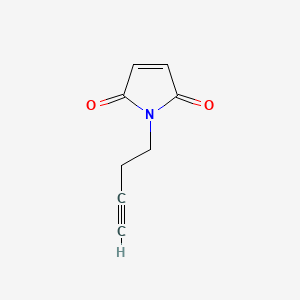
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
